Lacceroate
Description
Structure
2D Structure
Properties
Molecular Formula |
C32H63O2- |
|---|---|
Molecular Weight |
479.8 g/mol |
IUPAC Name |
dotriacontanoate |
InChI |
InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h2-31H2,1H3,(H,33,34)/p-1 |
InChI Key |
ICAIHSUWWZJGHD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Chemical Structure and Derivatives of Lacceroate
Structural Elucidation and Isomeric Forms
Lacceroate and its parent acid, lacceroic acid, are characterized by a long, unbranched hydrocarbon chain. Due to the saturated nature of this chain, consisting only of single bonds between carbon atoms, lacceroic acid is achiral and does not exhibit stereoisomerism. fda.gov Consequently, its ester and salt derivatives, the lacceroates, also lack defined stereocenters. fda.gov The primary isomeric considerations would arise from the attachment of different alkyl or functional groups to the carboxylate head, leading to a variety of ester derivatives.
Lacceroic Acid as the Core Fatty Acid Moiety
Lacceroic acid, systematically known as dotriacontanoic acid, is the fundamental fatty acid from which lacceroates are derived. assignmentpoint.comsolubilityofthings.com It is a very long-chain saturated fatty acid, a classification that underscores its significant hydrocarbon length. naturalproducts.net
Structural Analysis of Lacceroic Acid (Dotriacontanoic Acid)
The chemical formula for lacceroic acid is C₃₂H₆₄O₂. fda.govassignmentpoint.com Its structure consists of a 32-carbon aliphatic chain with a carboxylic acid functional group (-COOH) at one end. solubilityofthings.comresearchgate.net This long hydrophobic tail is responsible for its waxy character and its insolubility in water, while the polar carboxylic acid group allows it to dissolve in organic solvents like chloroform (B151607) and ethanol (B145695). solubilityofthings.com
The biosynthesis of this ultra-long-chain fatty acid can occur through the oxidation of 1-dotriacontanol (B149808) or the saponification of lacceryl this compound. assignmentpoint.com It is naturally found in various plant waxes, such as those from Norway spruce and carnauba wax, as well as in the secretions of the lac insect. solubilityofthings.com
Table 1: Physicochemical Properties of Lacceroic Acid
| Property | Value |
| Molecular Formula | C₃₂H₆₄O₂ fda.govassignmentpoint.com |
| Molecular Weight | 480.85 g/mol assignmentpoint.com |
| Appearance | White, waxy solid solubilityofthings.com |
| Boiling Point | 451.4 °C at 760 mmHg chemsrc.com |
| Solubility | Insoluble in water; Soluble in organic solvents solubilityofthings.com |
| CAS Number | 3625-52-3 |
Lacceryl Alcohol (Dotriacontanol) as a Significant Alcohol Moiety in Specific Esters
Lacceryl alcohol, also known as 1-dotriacontanol, is a primary fatty alcohol with a 32-carbon chain. evitachem.comwikipedia.org It is a key component in the formation of certain this compound esters. This ultra-long-chain alcohol is found in natural sources like beeswax and various plant waxes. evitachem.comscribd.com
Structurally, 1-dotriacontanol has the chemical formula C₃₂H₆₆O. evitachem.combiosynth.com It appears as a white crystalline solid and is characterized by a hydroxyl (-OH) group at the terminus of its long aliphatic chain. evitachem.com This hydroxyl group is the site of esterification with carboxylic acids, such as lacceroic acid, to form wax esters.
Table 2: Physicochemical Properties of Lacceryl Alcohol
| Property | Value |
| Molecular Formula | C₃₂H₆₆O evitachem.combiosynth.com |
| Molecular Weight | 466.9 g/mol evitachem.combiosynth.com |
| Melting Point | 80-82 °C evitachem.com |
| Boiling Point | 457.6 °C biosynth.com |
| Appearance | White crystalline solid evitachem.com |
| CAS Number | 6624-79-9 evitachem.com |
Common this compound Esters and Their Structural Variations
This compound esters are formed through the esterification of lacceroic acid with an alcohol. The structural diversity of these esters depends on the specific alcohol that reacts with the carboxylic acid group of lacceroic acid.
Lacceryl this compound : This wax ester is formed from the reaction of lacceroic acid and lacceryl alcohol. assignmentpoint.comscribd.com It is a significant component of lac wax, the secretion of the lac insect. core.ac.uk The formation of lacceryl this compound is a key step in the biosynthesis of lacceroic acid through saponification. assignmentpoint.comevitachem.com
Methyl this compound : This is the methyl ester of lacceroic acid, with the chemical formula C₃₃H₆₆O₂. cloudfront.netcaymanchem.com It is formed by the reaction of lacceroic acid with methanol (B129727). Methyl this compound has been identified in the cuticular wax of Picea abies (Norway spruce) needles and in geological sediment samples. caymanchem.com It is often used as a standard in the analysis of fatty acids. superchroma.com.tw
n-Tridecanyl this compound : This ester results from the reaction of lacceroic acid with n-tridecanol. It has been isolated from the plant Acacia nilotica. researchgate.netresearchgate.net
Table 3: Common this compound Esters
| Ester Name | Alcohol Moiety | Molecular Formula | Molecular Weight ( g/mol ) |
| Lacceryl this compound | Lacceryl Alcohol (Dotriacontanol) | C₆₄H₁₂₈O₂ | ~929.72 |
| Methyl this compound | Methanol | C₃₃H₆₆O₂ | 494.9 caymanchem.com |
| n-Tridecanyl this compound | n-Tridecanol | C₄₅H₉₀O₂ | ~663.20 |
Synthetic Methodologies for Lacceroate Analogues and Derivatives
Chemical Synthesis of Lacceroate Esters
The most direct route to this compound esters involves the esterification of lacceroic acid. Several established methods are employed, each with distinct advantages regarding reaction conditions, yield, and substrate compatibility.
Fischer-Speier Esterification: This is a classical and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. mdpi.commasterorganicchemistry.com For the synthesis of this compound esters, lacceroic acid is typically heated with an excess of the desired alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. mdpi.comwikipedia.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent or water is removed as it forms. masterorganicchemistry.comacs.org For example, ethyl this compound can be prepared by reacting lacceroic acid with boiling absolute ethanol (B145695) and HCl gas. wikipedia.org While effective, this method can be slow, sometimes requiring hours or days of heating under reflux. rsc.org
Acylation with Acid Halides or Anhydrides: A more reactive approach involves converting lacceroic acid into its corresponding acyl chloride or anhydride (B1165640). The lacceryl chloride can then react vigorously with an alcohol at room temperature to produce the this compound ester and hydrogen chloride. organic-chemistry.org This method is often faster than Fischer esterification. The reaction of an alcohol with an acid anhydride to form an ester is typically slower than with an acyl chloride and may require warming. organic-chemistry.org Catalysts like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate these acylation reactions, sometimes allowing them to proceed efficiently under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org
Coupling Agent-Mediated Esterification: Modern esterification methods often utilize coupling reagents to activate the carboxylic acid group under milder conditions. The Steglich esterification, for instance, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with a DMAP catalyst, to facilitate ester formation at room temperature. scielo.br This approach is particularly useful for sensitive substrates, though it can suffer from low yields for challenging reactions involving long-chain fatty acids without modification. scielo.brscielo.br Other studies have shown that adding a Lewis acid co-catalyst can improve yields for Steglich esterification of long-chain fatty acids. scielo.br
Other Catalytic Methods: Research into more environmentally benign and efficient catalysts has led to alternative methods. One reported approach uses hydrogen peroxide and sulfuric acid as a condensing agent, reportedly increasing yields significantly. rsc.org Various solid-acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resins, have also been developed to facilitate the esterification of fatty acids with high efficiency and the benefit of easy catalyst recovery. organic-chemistry.org
Derivatization Strategies from Lacceroic Acid
Derivatization of lacceroic acid involves chemically modifying its carboxyl group or its long alkyl chain to produce a range of functional analogues. These derivatives are crucial for analytical purposes and for creating novel molecules with specific properties.
Reduction to 1-Dotriacontanol (B149808): The carboxylic acid group of lacceroic acid can be reduced to a primary alcohol, yielding 1-dotriacontanol (lacceryl alcohol). wikipedia.org This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting very-long-chain alcohol serves as a precursor for other derivatives, including lacceryl this compound (a wax ester) and can be oxidized back to lacceroic acid. wikipedia.orgevitachem.com
Saponification to this compound Salts: A fundamental reaction is the saponification of this compound esters or the neutralization of lacceroic acid with a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form the corresponding carboxylate salt. evitachem.com This is a key step in the analysis of lipids, where esters are hydrolyzed to release the free fatty acids for quantification.
Derivatization for Analysis: For analytical techniques like gas chromatography-mass spectrometry (GC-MS), the high boiling point and polarity of lacceroic acid make direct analysis challenging. Therefore, it is commonly derivatized into more volatile forms, most often as methyl esters (FAMEs). uib.noaocs.org Other derivatives are used to determine the structure of fatty acids by mass spectrometry. For instance, picolinyl esters or pyrrolidides can be prepared to facilitate the identification of structural features like double bonds or branch points in the alkyl chain. aocs.orgedpsciences.org
Synthesis of Hydroxy Derivatives: More complex derivatization involves introducing functional groups onto the alkyl chain. For example, ω-hydroxy acids like 32-hydroxy dotriacontanoic acid have been synthesized, representing a significant modification of the parent molecule. google.com Such compounds can serve as building blocks for complex lipids like ceramides (B1148491).
Regioselective and Stereoselective Synthesis Approaches
The synthesis of this compound analogues where functional groups are placed at specific positions (regioselectivity) or with a specific three-dimensional orientation (stereoselectivity) represents a significant synthetic challenge due to the long, unactivated alkyl chain.
Regioselectivity: Lacceroic acid's 32-carbon chain is chemically uniform, making the selective functionalization of a specific methylene (B1212753) (CH₂) group difficult. narod.ru Most synthetic strategies for creating regiodefined analogues rely on building the carbon chain from smaller, pre-functionalized precursors rather than modifying lacceroic acid itself. For example, coupling reactions like the Wittig reaction or Negishi cross-coupling can be used to join smaller fragments, with one containing the desired functional group at a specific location. researchgate.netresearchgate.net
Enzymatic approaches offer a promising alternative. Peroxygenase enzymes, for example, have been shown to regioselectively hydroxylate long-chain fatty acids, typically at the ω-1 and ω-2 positions (the first and second carbons from the non-carboxyl end). nih.gov While direct application to lacceroic acid is not widely reported, the principle demonstrates a potential route for controlled oxidation. nih.gov
Stereoselectivity: As a saturated, linear fatty acid, lacceroic acid is achiral. Stereoselectivity becomes relevant only when a chiral center is introduced into the molecule, for instance, by creating a hydroxylated or aminated derivative. Synthesizing a single enantiomer (one of two mirror-image forms) of such a derivative requires asymmetric synthesis techniques.
Common strategies include:
Chiral Auxiliaries: An enantiomerically pure molecule (a chiral auxiliary) can be temporarily attached to the precursor to direct the stereochemical outcome of a subsequent reaction, such as an aldol (B89426) reaction to create a 3-hydroxy derivative. unit.no The auxiliary is removed after the new stereocenter has been set.
Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other.
Chiral Pool Synthesis: The synthesis can begin with a naturally occurring, enantiomerically pure starting material, such as an amino acid or a sugar. beilstein-journals.org
For example, the synthesis of a (Z)-4-fluoroceramide involved an asymmetric aldol reaction using an enantiopure iminoglycinate to set the stereochemistry. beilstein-journals.org Similar principles would apply to the synthesis of chiral this compound analogues. unit.nobeilstein-journals.org
Comparison of Synthetic Yields and Purity Profiles
The choice of synthetic method for this compound esters and derivatives is often a trade-off between reaction speed, conditions, yield, and purity of the final product.
Yield Comparison:
Fischer-Speier Esterification: Yields are highly dependent on reaction conditions. Simple refluxing with equimolar amounts of reactants may result in yields around 65%. masterorganicchemistry.com However, by using a large excess of the alcohol (e.g., as the solvent) to shift the equilibrium, yields can be pushed to 90% or higher. masterorganicchemistry.comresearchgate.net
Acylation with Acid Chlorides/Anhydrides: Reactions with acyl chlorides are generally fast and high-yielding but can be too vigorous. organic-chemistry.org Methods using anhydrides with a DMAP catalyst can also provide high yields under milder, solvent-free conditions. organic-chemistry.org
Coupling Reagents (e.g., Steglich Esterification): While effective for many substrates, this method can give low yields (e.g., 10%) for the esterification of long-chain fatty acids with certain molecules unless modified with additives like Lewis acids, which can increase yields to over 50%. scielo.brscielo.br
Enzymatic Methods: Lipase-catalyzed esterification can be highly efficient, sometimes reaching over 97% conversion under optimized, mild conditions (e.g., 35°C), though reaction times can be long (e.g., 50 hours). acs.org
The following table summarizes typical yields for different esterification methods applicable to long-chain fatty acids.
| Method | Catalyst/Reagent | Typical Yield | Notes |
| Fischer-Speier Esterification | H₂SO₄ or HCl | 65% - >95% | Highly dependent on reactant ratio and water removal. masterorganicchemistry.com |
| Acylation | Acyl Chloride | High | Fast, often vigorous reaction. organic-chemistry.org |
| Acylation | Anhydride + DMAP | High | Milder than using acyl chlorides. organic-chemistry.org |
| Steglich Esterification | DCC / DMAP | 10% - 56% | Yield can be low for long-chain acids but improved with Lewis acid co-catalysts. scielo.brscielo.br |
| Enzymatic Transesterification | Immobilized Lipase | >97% | Milder conditions, but can require long reaction times. acs.org |
Purity Profiles: The purity of the synthesized this compound derivative is critical and is typically assessed using chromatographic techniques.
Gas Chromatography (GC): Often coupled with a flame ionization detector (FID) or mass spectrometer (MS), GC is a standard method for assessing the purity of fatty acid esters. chromatographyonline.com Due to the low volatility of lacceroic acid and its esters, high-temperature GC protocols are necessary, and samples are almost always derivatized, typically to their methyl esters (FAMEs), for analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity analysis and can sometimes analyze underivatized fatty acids, avoiding a separate derivatization step. uib.no For enhanced detection, especially with UV-Vis detectors, fatty acids can be converted to UV-active derivatives like phenacyl esters. aocs.org
The purity profile of a synthetic product depends on the chosen method. Fischer esterification may leave unreacted starting materials. Steglich esterification can be contaminated with byproducts from the DCC reagent. Purification is commonly achieved by column chromatography or recrystallization. scielo.br The accuracy of quantitative analysis is often confirmed by using an internal standard, such as tridecanoic acid, during the chromatographic analysis. ub.eduscielo.br
Occurrence and Distribution of Lacceroate in Biological Systems
Natural Sources: Lac Wax and Lac Insect Secretions
The most prominent and historically significant source of lacceroate is the resinous secretion from the lac insect, Kerria lacca (also referred to as Laccifer lacca). nih.govcabidigitallibrary.orgiomcworld.com In fact, the common name "lacceroic acid" is derived from this very source. mdpi.comejpmr.com
Female lac insects colonize the twigs and branches of host trees and produce a hard, resinous secretion that envelops them, creating a protective shield for themselves and their eggs. nih.govresearchgate.netijcrt.org This secretion, known commercially as sticklac and processed into shellac, is a complex mixture. iomcworld.comijcrt.org A key component of this mixture is lac wax, which itself is comprised of acids, alcohols, and esters. researchgate.netiscientific.org this compound is found within this wax primarily in the form of esters, such as lacceryl this compound. mdpi.comresearchgate.netbvsalud.org Free lacceroic acid can be obtained from the wax through chemical processes like saponification, which breaks the ester bonds. mdpi.comejpmr.com
The secretion is produced by specialized abdominal glands of the female insect. ijcrt.org This natural resin is a vital part of the insect's defense mechanism against predators and environmental threats. cabidigitallibrary.orgresearchgate.net
Presence in Plant Extracts (e.g., Acacia nilotica, Carissa carandas)
This compound and its derivatives are also found in the plant kingdom, often as components of protective waxes.
Acacia nilotica : Phytochemical studies of the stem bark of Acacia nilotica, a tree distributed throughout tropical regions of Africa and Asia, have led to the isolation and identification of n-tridecanyl dotriacontanoate. pnrjournal.com This compound is an ester of dotriacontanoic acid (lacceroic acid). A. nilotica is rich in a variety of other phytochemicals, including tannins, flavonoids, and saponins.
Carissa carandas : Carissa carandas (Karonda) is a fruit-bearing shrub found in southern Asia, often investigated for its rich phytochemical profile. ejpmr.combvsalud.org Its fruits, leaves, and seeds contain numerous compounds, including other fatty acids like linoleic acid and palmitic acid, as well as flavonoids and triterpenoids. mdpi.comijcrt.org While some studies analyze C. carandas alongside A. nilotica, the available research has identified other classes of compounds from C. carandas and does not confirm the presence of this compound. ejpmr.comresearchgate.net
Distribution within Specific Tissues or Organisms
The distribution of this compound is not uniform and is typically concentrated in specific tissues where its hydrophobic and structural properties are advantageous.
This compound is a key component of epicuticular waxes in some plants, forming a protective outer layer. mdpi.com For example, it is a naturally occurring compound in the needle cuticular wax of the Norway spruce (Picea abies) and has also been identified in the cuticular wax of the model plant organism Arabidopsis thaliana. mdpi.com
Beyond insects and plants, this ultra-long-chain fatty acid has been detected in marine environments. It is found within the complex lipid profiles of certain marine sponges, where it exists as a minor but functional component of phospholipid fatty acids in cell membranes. mdpi.comejpmr.com Its presence in these sponges may be linked to symbiotic bacteria that contribute to its synthesis. mdpi.com Furthermore, this compound has been identified in the lipid profiles of some bacterial species, particularly those that inhabit extreme environments. mdpi.comejpmr.com
| Organism | Specific Tissue / Location | Compound Form | Reference |
|---|---|---|---|
| Lac Insect (Kerria lacca) | Resinous secretion (Lac wax) | Lacceryl this compound | mdpi.comresearchgate.netbvsalud.org |
| Acacia nilotica | Stem Bark | n-Tridecanyl dotriacontanoate | pnrjournal.com |
| Norway Spruce (Picea abies) | Needle Cuticular Wax | Component of wax esters | mdpi.com |
| Arabidopsis thaliana | Cuticular Wax | Component of wax compositions | mdpi.com |
| Marine Sponges | Cellular Membranes | Phospholipid fatty acid component | mdpi.com |
| Certain Bacteria | Lipid Profiles | Component of membrane lipids | mdpi.comejpmr.com |
Ecological Significance of this compound Occurrence
The presence of this compound in these diverse organisms points to its significant ecological roles, which are primarily centered around protection and structural integrity.
Protective Barrier: The most evident role of this compound is in forming protective barriers. In lac insects, the resinous secretion containing lac wax acts as a physical shield against predators. researchgate.net In plants, its incorporation into cuticular waxes creates a stable, hydrophobic layer. mdpi.com This coating is crucial for preventing water loss (desiccation), which provides tolerance against drought, and offers protection from other environmental stressors like wind and extreme temperatures. mdpi.com
Membrane Stability: In organisms like marine sponges and bacteria living in extreme environments, the incorporation of ultra-long-chain fatty acids such as this compound into cell membranes is thought to enhance membrane stability. mdpi.comejpmr.com This can help protect the cell against environmental challenges, such as osmotic stress in aquatic environments. mdpi.com
Ecological Biomarker: In the field of geochemistry, dotriacontanoic acid serves as a valuable biomarker. mdpi.com Its detection in sediment cores is used as an indicator of organic matter input from terrestrial plants, helping scientists reconstruct past environments. mdpi.com
Advanced Analytical Methodologies for Lacceroate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for isolating lacceroate from other components in a mixture. phenomenex.commeasurlabs.comsigmaaldrich.com The separation is based on the differential partitioning of compounds between a mobile phase and a stationary phase. phenomenex.comsigmaaldrich.com
Gas chromatography (GC) is a powerful method for analyzing volatile and semi-volatile compounds like fatty acids. measurlabs.comsigmaaldrich.comlibretexts.org For this compound analysis, derivatization into a more volatile form, such as a methyl ester, is often necessary due to its high melting point and low volatility. This process improves its passage through the GC column.
GC systems are frequently coupled with mass spectrometry (GC-MS), a technique that combines the separation power of GC with the detection capabilities of mass spectrometry. thermofisher.cominnovatechlabs.comtechnologynetworks.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for its identification. tutorchase.comwikipedia.org Selected Ion Monitoring (SIM) can be employed in GC-MS to enhance sensitivity and selectivity for trace-level detection of specific compounds. nih.gov
Key GC Parameters for this compound (as methyl ester) Analysis:
| Parameter | Typical Value/Condition |
| Column Type | Zebron-ZB-5HT (or similar) ijcs.ro |
| Injection Mode | Split injection nih.gov |
| Carrier Gas | Helium or Nitrogen thermofisher.com |
| Temperature Program | Ramped temperature, e.g., initial 110°C, ramp to 320°C ijcs.ro |
| Detector | Mass Spectrometer (MS) ijcs.ro |
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another cornerstone technique for analyzing fatty acids. chemyx.comthermofisher.comnih.gov LC separates compounds based on their interactions with a stationary phase (in the column) and a liquid mobile phase. thermofisher.com This method is well-suited for large, non-volatile, and thermally unstable molecules. chemyx.com
When coupled with tandem mass spectrometry (LC-MS/MS), it becomes an exceptionally powerful tool for both quantification and structural confirmation. chemyx.comwikipedia.orgnih.gov In LC-MS/MS, after separation by LC, the molecules are ionized and then subjected to two stages of mass analysis. wikipedia.org This provides a high degree of specificity and sensitivity, making it ideal for analyzing complex biological samples. nih.govlipidmaps.org The development of interfaces like electrospray ionization (ESI) has been crucial in seamlessly connecting LC with MS. nih.gov
Typical LC-MS/MS Parameters for Fatty Acid Analysis:
| Parameter | Typical Value/Condition |
| Column Type | C8 or C18 reversed-phase nih.gov |
| Mobile Phase | Gradient of water and methanol (B129727) with an ion-pairing agent nih.gov |
| Ionization Source | Electrospray Ionization (ESI) nih.gov |
| Mass Analyzer | Triple Quadrupole or Orbitrap nih.govlipidmaps.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification lipidmaps.org |
Gas Chromatography (GC) with Advanced Detection
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for elucidating the precise chemical structure of isolated compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.netyoutube.comrsc.org
¹H NMR (Proton NMR) provides information about the different types of hydrogen atoms in a molecule and their neighboring atoms. For this compound, the ¹H NMR spectrum typically shows signals for the terminal methyl group (a triplet), the methylene (B1212753) group adjacent to the carboxylic acid (a triplet), and a large broad signal for the long chain of methylene groups. figshare.com
¹³C NMR (Carbon-13 NMR) reveals the different types of carbon atoms in a molecule. slideshare.netlibretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are less sensitive than ¹H NMR spectra. slideshare.net For this compound, distinct signals are observed for the carboxylic acid carbon, the terminal methyl carbon, and the various methylene carbons along the chain. acgpubs.org
Characteristic NMR Shifts for this compound:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.34 | triplet | -CH₂-COOH |
| ¹H | ~1.63 | multiplet | -CH₂-CH₂COOH |
| ¹H | ~1.25 | broad singlet | -(CH₂)₂₈- |
| ¹H | ~0.88 | triplet | -CH₃ |
| ¹³C | ~180.5 | singlet | C=O |
| ¹³C | ~34.1 | singlet | -CH₂-COOH |
| ¹³C | ~31.9 - 22.7 | multiple singlets | -(CH₂)₂₈- |
| ¹³C | ~14.1 | singlet | -CH₃ |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. ijcs.rofigshare.com The IR spectrum of this compound shows characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. acgpubs.org Strong bands around 2915 and 2848 cm⁻¹ are due to the C-H stretching of the long alkyl chain. figshare.com
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 | O-H stretch | Carboxylic Acid |
| 2915, 2848 | C-H stretch | Alkyl Chain |
| 1700-1710 | C=O stretch | Carboxylic Acid |
| 1472, 1462 | C-H bend | Alkyl Chain |
| 729, 719 | C-H rock | Alkyl Chain (long chain) |
Source: figshare.com
Mass spectrometry (MS) determines the mass-to-charge ratio of ions and is crucial for confirming the molecular weight of this compound. tutorchase.comwikipedia.org When subjected to ionization, this compound forms a molecular ion ([M]+ or [M-H]-). nih.govacgpubs.org This molecular ion can then break apart into smaller, charged fragments. tutorchase.comwikipedia.org The pattern of these fragments is highly characteristic of the molecule's structure. tutorchase.com For fatty acids like this compound, fragmentation often involves cleavages along the long alkyl chain, leading to a series of peaks separated by 14 mass units (corresponding to a CH₂ group). msu.edu The molecular ion peak for this compound (C₃₂H₆₄O₂) is expected at a mass-to-charge ratio (m/z) of approximately 480. acgpubs.org In negative ionization mode, a peak at m/z 479 corresponding to [M-H]⁻ would be observed. nih.gov
Infrared (IR) Spectroscopy
Advanced Data Processing and Chemometric Approaches
The analysis of this compound, particularly within complex biological or environmental samples, generates vast and intricate datasets. Modern analytical platforms like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can detect and quantify hundreds to thousands of lipid molecules simultaneously. mdpi.comnih.gov Interpreting this raw data to extract meaningful information about this compound and its relationships with other compounds is a significant challenge. Advanced data processing and chemometrics are indispensable tools for managing, simplifying, and interpreting these large-scale lipidomic datasets. researchgate.netnih.gov
Chemometrics is a scientific discipline that utilizes mathematical and statistical methods to extract valuable information from chemical data. researchgate.net In the context of this compound research, chemometric techniques are applied to chromatographic and spectrometric data to identify patterns, classify samples, and build predictive models. tandfonline.comlizard.bio These approaches move beyond simple quantification to provide a holistic understanding of the lipidome. lizard.bio
Commonly employed chemometric methods in fatty acid and lipid analysis include:
Hierarchical Clustering Analysis (HCA): HCA is another unsupervised method that groups samples based on their similarities. tandfonline.com The output is typically a dendrogram, which is a tree-like diagram that illustrates the hierarchical relationships between samples. upm.edu.my For instance, HCA can classify different plant or microbial species based on the relative abundance of this compound and other fatty acids in their lipid profiles. tandfonline.comresearchgate.net
Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): These are supervised methods used when sample classes are known beforehand (e.g., healthy vs. diseased tissue). mdpi.comresearchgate.net PLS-DA and OPLS-DA are powerful tools for identifying the specific variables (i.e., fatty acids like this compound) that are most important for discriminating between the predefined groups. nih.gov This can help pinpoint biomarkers and understand the biochemical basis of differentiation. mdpi.com
The application of these methods allows researchers to move from raw data to actionable insights, such as identifying the origin of a sample, detecting adulteration in natural products, or discovering potential biomarkers for disease. upm.edu.mymdpi.com For example, a chemometric analysis of a plant extract's fatty acid profile could differentiate it from other species based on its unique concentration of this compound and other long-chain fatty acids. tandfonline.com
| Chemometric Method | Description | Application in Fatty Acid/Lacceroate Research | References |
| Principal Component Analysis (PCA) | Reduces data dimensionality by transforming variables into principal components, revealing underlying data structure. | Grouping and classifying samples (e.g., different mushroom or cheese types) based on overall fatty acid profiles. Identifying outliers. | mdpi.comresearchgate.netmdpi.com |
| Hierarchical Clustering Analysis (HCA) | Groups samples into clusters based on similarity, often visualized as a dendrogram. | Visualizing the similarity and discrepancy between samples according to their fatty acid composition to classify them. | tandfonline.comresearchgate.netupm.edu.my |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised classification method that relates a set of variables (e.g., fatty acid concentrations) to a categorical variable (e.g., sample type). | Distinguishing between known groups (e.g., halal vs. non-halal meat) and identifying the fatty acids responsible for the difference. | mdpi.comresearchgate.netnih.gov |
| Linear Discriminant Analysis (LDA) | Supervised method used to find a linear combination of features that characterizes or separates two or more classes of objects. | Detecting adulteration in food products (e.g., vegetable oils) by identifying discriminant fatty acids. | upm.edu.mymdpi.com |
Method Validation and Reproducibility in this compound Analysis
To ensure that the quantification of this compound is reliable and accurate, the analytical methods used must be rigorously validated. lipidomicstandards.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govkoreascience.kr This is crucial for comparing results across different studies, for quality control, and for regulatory compliance. lipid.co.uk The key parameters evaluated during method validation for this compound analysis are outlined by international guidelines and include the following:
Specificity/Selectivity: This ensures that the analytical signal is unequivocally from this compound and not from other interfering compounds in the sample matrix. koreascience.kr In chromatographic methods like GC or HPLC, this is demonstrated by achieving baseline separation of the this compound peak from other components. soton.ac.uk
Linearity: The method's ability to produce results that are directly proportional to the concentration of this compound within a given range. mdpi.com This is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be ≥0.99. brazilianjournals.com.br
Accuracy: The closeness of the measured value to the true value. lipidomicstandards.org It is often determined through recovery studies, where a known amount of this compound standard is added (spiked) into a sample matrix. soton.ac.uk The percentage of the spiked amount that is detected is calculated. Acceptable recovery rates are typically within 80-120%. brazilianjournals.com.br For instance, recovery studies for other long-chain fatty acids like palmitic and oleic acid have shown recoveries of 103.8% and 84.2%, respectively. soton.ac.uk
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. koreascience.kr It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment. koreascience.kr Low RSD values, typically below 15-20%, indicate good precision. soton.ac.uk
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.comosti.gov These values are crucial for analyzing samples where this compound is present in trace amounts.
Reproducibility is a measure of precision between different laboratories and is a key indicator of a method's robustness. researchgate.netacs.org A validated and reproducible method for this compound analysis ensures that results are consistent and comparable, regardless of where the analysis is performed. This allows for the establishment of reliable databases of fatty acid profiles and facilitates collaborative research.
| Validation Parameter | Description | Typical Acceptance Criteria for Fatty Acid Analysis | References |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Baseline chromatographic peak separation. | koreascience.krsoton.ac.uk |
| Linearity (R²) | Proportionality of the measured signal to the analyte concentration. | R² ≥ 0.99 | koreascience.krmdpi.com |
| Accuracy (% Recovery) | Closeness of the measured value to the true value. | 80% – 120% | soton.ac.ukbrazilianjournals.com.br |
| Precision (% RSD) | Agreement between repeated measurements. | RSD ≤ 15-20% | koreascience.krsoton.ac.uk |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Method-dependent; e.g., 0.03 µg/mL to 0.7 µg/mL for some organic acids. | mdpi.comosti.gov |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately quantified. | Method-dependent; e.g., 0.2 µg/mL to 2.9 µg/mL for some organic acids. | mdpi.comosti.gov |
Molecular Mechanisms and Biochemical Roles of Lacceroate
Interaction with Biological Macromolecules (e.g., enzymes, membranes)
The interaction of lacceroate with biological macromolecules is largely governed by its pronounced hydrophobicity. As a VLCFA, it is a natural constituent of cellular membranes, where it can influence the membrane's physical properties.
Membrane Interactions : The long, nonpolar hydrocarbon tail of this compound allows it to integrate seamlessly into the lipid bilayer of cell membranes, interacting with the fatty acid chains of phospholipids (B1166683) via hydrophobic forces. nih.gov The presence of such VLCFAs can significantly impact membrane fluidity, permeability, and the formation of specialized lipid microdomains, often called lipid rafts. biomolther.org The insertion of long, straight-chain saturated fatty acids like this compound tends to decrease membrane fluidity and increase rigidity, which can be a crucial adaptation for membrane stability, particularly in organisms living in extreme environments. The structure of the membrane is critical for its function, including the activity of embedded proteins. nih.govkhanacademy.org Cholesterol, another key lipid, is known to modulate membrane fluidity and interacts specifically with both phospholipids and transmembrane proteins, illustrating the importance of lipid composition in membrane architecture. frontiersin.org
Enzyme Interactions : Enzymes that synthesize, degrade, or modify this compound must interact with it, often within the membrane environment. For example, the fatty acid elongase (ELOVL) enzyme systems that produce VLCFAs are themselves membrane-bound proteins. biomolther.orgfrontiersin.org The active sites of these enzymes are positioned to accommodate long hydrocarbon chains. The specificity of enzymes that act on lipids can be determined by unique hydrophobic binding subsites that recognize and bind the acyl chain of the fatty acid substrate. Furthermore, some enzymes are known to have "moonlighting" functions, where in addition to their catalytic activity, they can participate in other processes like cell adhesion, a role that is intrinsically linked to membrane interactions. google.com
Potential as a Substrate in Metabolic Pathways
This compound, as a product of fatty acid metabolism, also serves as a substrate for various anabolic and catabolic pathways. Its synthesis and subsequent conversion are tightly regulated processes involving multiple enzymes.
Biosynthesis : this compound is synthesized through fatty acid elongation pathways, which are responsible for extending fatty acids beyond the common C16 or C18 length. biomolther.orgspringermedizin.de This process occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions that sequentially add two-carbon units, typically from malonyl-CoA, to an existing acyl-CoA primer. frontiersin.org Key enzymes in this cycle include β-ketoacyl-CoA synthases (KCS), β-ketoacyl-CoA reductases, β-hydroxyacyl-CoA dehydratases, and enoyl-CoA reductases. frontiersin.org
Precursor Roles : Once synthesized, this compound can be utilized as a precursor metabolite for the synthesis of other complex molecules. ccbcmd.edu It is a direct substrate for the synthesis of waxes, where it is esterified to a long-chain alcohol. researchgate.net For instance, lacceroic acid can be derived from the saponification of lacceryl this compound, a major component of some insect waxes. kaggle.com It can also be a substrate for other modifying enzymes, such as cytochrome P450s, which can introduce hydroxyl groups to the fatty acid chain, creating derivatives with different properties and biological activities. google.com Research in oil palm has identified dotriacontanoic acid as a component of fatty acid metabolism, with its levels being influenced by enzymes like fatty acyl-ACP thioesterase, which plays a key role in terminating fatty acid chain elongation. frontiersin.orgnih.gov
| Enzyme/System | Role in this compound Metabolism | Pathway |
|---|---|---|
| Fatty Acid Elongase (ELOVL) System | Synthesizes this compound by extending shorter fatty acid chains. biomolther.orgfrontiersin.org | Anabolic (Biosynthesis) |
| Fatty Acyl-CoA Reductases | May be involved in converting this compound to its corresponding alcohol (1-dotriacontanol) for wax synthesis. frontiersin.org | Anabolic (Wax Synthesis) |
| Cytochrome P450s | Potential to hydroxylate this compound, creating modified fatty acids. google.com | Catabolic/Modification |
| Fatty Acyl-ACP Thioesterase (FAT) | Terminates fatty acid synthesis, influencing the final length and availability of precursors for this compound. frontiersin.orgnih.gov | Anabolic (Biosynthesis Regulation) |
Contribution to Structural Integrity of Biological Waxes
One of the most well-documented roles of this compound is its function as a key building block of biological waxes. These waxes form protective, hydrophobic layers on the surfaces of plants and insects.
Composition of Waxes : Biological waxes are chemically defined as esters of long-chain fatty acids with long-chain alcohols. frontiersin.org They can also contain free fatty acids, alcohols, and hydrocarbons. This compound (as dotriacontanoic acid) is a prominent very-long-chain fatty acid found in these waxes. For example, it is a known component of the epicuticular wax of plants like Norway spruce and Arabidopsis, where the wax layer serves as a crucial barrier against non-stomatal water loss, UV radiation, and pathogen attack. frontiersin.orgcaymanchem.comcsic.es
Role in Insects and Plants : The physical properties of this compound are central to its structural role. Its long, saturated chain results in a high melting point and extreme water insolubility. This hydrophobicity is essential for the water-repellent function of plant cuticles and the exoskeletons of insects. frontiersin.org Analysis of the wax secreted by the scale insect Ceroplastes pseudoceriferus revealed that dotriacontanoic acid, along with octacosanoic and triacontanoic acids, constitutes over 30% of the total fatty acids in the wax, highlighting its importance in creating the insect's protective coating. nih.govcapes.gov.br In the cork oak (Quercus suber), the composition of cuticular wax changes seasonally, with an increase in total wax content after the summer, which is associated with providing mechanical and thermal stability and enhancing the water barrier properties of the mature leaf. mdpi.com
| Component | Percentage of Total Wax | Key Fatty Acids |
|---|---|---|
| Fatty Acids | 34.2% nih.govcapes.gov.br | Dotriacontanoic acid, Triacontanoic acid, Octacosanoic acid (collectively >30% of the fatty acid fraction) nih.govcapes.gov.br |
| Unsaponifiable Matter (includes alcohols) | 27.1% nih.govcapes.gov.br | Hexacosanol identified nih.govcapes.gov.br |
| Resin Acids | 29.5% nih.govcapes.gov.br | Complex mixture nih.govcapes.gov.br |
Role in Biological Signaling or Regulatory Networks
While the structural roles of this compound are well-established, emerging research suggests that VLCFAs and their derivatives may also function as signaling molecules or participate in regulatory networks.
Lipid Signaling : In biological systems, lipids are not just structural components or energy stores; many act as potent signaling molecules. For instance, VLCFA-derived lipids such as ceramides (B1148491) and sphingolipids are known to be involved in various signal transduction pathways. springermedizin.de Although direct evidence for free this compound as a primary signaling molecule is limited, its status as a VLCFA places it within a class of molecules with established signaling roles. frontiersin.org
Stress Response and Regulation : In plants, the production of VLCFAs is often upregulated in response to environmental stresses like drought or pathogen attack. researchgate.net A proposed model suggests that these newly synthesized VLCFAs are incorporated into sphingolipids in the membrane. researchgate.net Changes in the sphingolipid composition can then affect membrane properties and the function of membrane-associated proteins, including those involved in stress-response signaling. researchgate.net This represents an indirect regulatory role, where this compound contributes to a structural change that initiates a signaling cascade. The production of VLCFAs is itself regulated by transcription factors, such as MYB30 in Arabidopsis, which are activated by stress cues, forming a regulatory loop. researchgate.net Furthermore, the concentration of metabolic products like this compound can influence the pathways that synthesize them through feedback inhibition, a common regulatory mechanism in metabolism. nih.gov
Computational Chemistry and Modeling of Lacceroate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of lacceroate. lodz.placs.org These methods can determine key electronic properties that govern the molecule's reactivity.
Electronic Properties: Calculations can map the electron density distribution, identifying the carboxylate group as the primary center for chemical reactions.
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. bigchem.eu
Reactivity Descriptors: From these orbital energies, various reactivity descriptors can be derived, as shown in the table below. These descriptors help in predicting how this compound will interact with other molecules.
Table 1: Quantum Chemical Descriptors for Reactivity
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
This table is generated based on established principles of conceptual DFT.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Due to its long, flexible hydrocarbon chain, this compound can adopt a vast number of three-dimensional arrangements. naturalproducts.netnih.gov Molecular dynamics (MD) simulations are used to explore these conformational possibilities and study the molecule's dynamic behavior in various environments. numberanalytics.commpg.de
Conformational Analysis: MD simulations reveal the preferred shapes (conformations) of this compound in different conditions, such as in a solvent or embedded within a cell membrane. aip.orgu-tokyo.ac.jparxiv.org For ultra-long-chain fatty acids like this compound, simulations show that the long tail can interdigitate into the opposite leaflet of a lipid bilayer. aip.orgresearchgate.net
Membrane Dynamics: Studies on similar ultra-long-chain fatty acids (ULCFAs) have shown that their long tails can fluctuate between different states within a membrane: extending into the opposite leaflet, lying between the two leaflets, or turning back. aip.orgu-tokyo.ac.jparxiv.org These ULCFAs can sense and respond to changes in the density of the membrane leaflets. aip.orgu-tokyo.ac.jp
Protein Interactions: MD simulations can also model how this compound interacts and binds with proteins, which is crucial for understanding its potential biological functions. receptor.ai
Table 2: Conformational States of ULCFAs in Lipid Bilayers from MD Simulations
| Conformation | Description | Location of Terminal Carbon |
|---|---|---|
| Elongated | The acyl chain is extended across the bilayer. | In the opposite leaflet. u-tokyo.ac.jp |
| L-shaped | The acyl chain is bent at an approximate 90° angle. | At the boundary of the two leaflets. u-tokyo.ac.jp |
| Turned | The acyl chain turns back towards its own leaflet. | In the original leaflet. u-tokyo.ac.jp |
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling aims to connect the chemical structure of a molecule to its biological effect. researchgate.net For long-chain fatty acids like this compound, SAR studies can help identify the structural features that are crucial for a specific biological activity. nih.gov
Key Structural Features: In SAR modeling of fatty acids, important parameters include the length of the alkyl chain, the degree and position of unsaturation (double bonds), and modifications to the carboxylic acid headgroup. researchgate.net
Predicting Potency: By systematically modifying these features and observing the resulting change in biological activity, researchers can build models that predict the potency of related compounds. researchgate.net For instance, lacceroic acid has been identified as a potent inhibitor of the enzyme carbonic anhydrase-II in in-silico and in-vitro studies. mdpi.comresearchgate.net SAR analysis of similar compounds can help in designing even more effective inhibitors. researchgate.net
Lead Optimization: This approach is fundamental in drug discovery for optimizing a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov
In Silico Prediction of Biochemical Transformations
Computational methods can be used to predict how this compound might be chemically altered by metabolic processes in the body. acs.org These in silico tools forecast the metabolic fate of molecules, guiding experimental studies. plos.org
Metabolic Pathways: The primary metabolic pathway for very-long-chain fatty acids is peroxisomal beta-oxidation. nih.gov Computational models can predict the interaction of this compound with the enzymes involved in this pathway.
Enzyme Interaction: By simulating the docking of this compound into the active sites of metabolic enzymes, such as those from the Cytochrome P450 family, researchers can predict which enzymes are likely to act on it. acs.org
Metabolite Prediction: Knowledge-based systems and algorithms can predict the likely products (metabolites) that result from these enzymatic transformations. acs.org This is crucial for understanding the molecule's complete biological role and potential toxicity, as metabolites can also be biologically active. ebi.ac.uknih.gov
Emerging Research Avenues and Future Perspectives in Lacceroate Studies
Elucidation of Novel Biosynthetic Enzymes
The biosynthesis of lacceroate, like other VLCFAs, begins with the foundational fatty acid synthase (FAS) complexes, followed by sequential two-carbon extension steps carried out by fatty acid elongation (FAE) systems in the endoplasmic reticulum. wikipedia.org While this general pathway is understood, the specific enzymes that exhibit substrate specificity for the very long acyl chains required to produce a C32 molecule remain largely uncharacterized.
Future research will focus on identifying and characterizing the specific elongase enzymes (ELOVLs), ketoacyl-CoA reductases (KCRs), hydroxyacyl-CoA dehydratases (HCDs), and enoyl-CoA reductases (ECRs) that constitute the FAE complexes responsible for synthesizing this compound. In plants, these enzymes are crucial for producing the precursors of cuticular waxes and suberin, which are vital for environmental protection. nih.gov Similarly, certain bacteria and marine organisms that produce this compound, particularly those in extreme environments, may possess unique biosynthetic enzymes adapted for producing these ultra-long-chain fatty acids for membrane stability. assignmentpoint.com Identifying these novel enzymes through functional genomics and proteomics will not only illuminate the regulation of VLCFA metabolism but could also provide new tools for biotechnological applications.
Table 1: Potential Biosynthetic Enzymes in this compound Synthesis
| Enzyme Class | General Function in VLCFA Synthesis | Potential Role in this compound Biosynthesis |
|---|---|---|
| Fatty Acid Elongase (ELOVL) | Catalyzes the initial condensation step, adding two carbons to the acyl chain. | Specific ELOVL isoforms are likely responsible for elongating C28 and C30 acyl-CoAs to produce the C32 backbone. nih.gov |
| Ketoacyl-CoA Reductase (KCR) | Reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA. | A specific KCR is required to process the 3-ketoacyl-CoA derivative of this compound's precursor. |
| Hydroxyacyl-CoA Dehydratase (HCD) | Dehydrates the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA. | A specific HCD enzyme acts on the 3-hydroxy intermediate in the this compound elongation cycle. |
| Enoyl-CoA Reductase (ECR) | Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, completing the elongation cycle. | A specific ECR is needed to produce the final saturated 32-carbon acyl-CoA. mdpi.com |
Development of Advanced Synthetic Routes for this compound Analogues
The limited availability of pure this compound and its derivatives from natural sources necessitates the development of efficient and versatile chemical synthesis methods. While classical methods exist, such as the oxidation of 1-dotriacontanol (B149808) or saponification of lacceryl this compound, future research is aimed at creating advanced synthetic routes to produce not just this compound but a diverse library of its analogues. assignmentpoint.comwikipedia.org
Emerging strategies may involve leveraging cross-coupling reactions or multi-step processes using enamine intermediates to build the long C32 carbon backbone more efficiently. Furthermore, the synthesis of functionalized analogues, such as ω-hydroxy dotriacontanoic acid, opens the door to creating molecular probes. google.com These advanced routes will enable the production of isotopically labeled lacceroates for metabolic tracing studies and the creation of analogues with modified chain lengths or functional groups (e.g., fluorescent tags, reactive groups) to investigate protein-lipid interactions and explore their therapeutic potential.
Table 2: Strategies for Synthesizing this compound and its Analogues
| Synthetic Strategy | Description | Potential Application |
|---|---|---|
| Oxidation of Lacceryl Alcohol | Direct oxidation of the corresponding C32 alcohol (1-dotriacontanol) to the carboxylic acid. assignmentpoint.comwikipedia.org | A straightforward route to produce lacceroic acid if the starting alcohol is available. |
| Enamine-Mediated Elongation | Utilizes enamines derived from cyclic ketones to catalyze carbon-chain elongation reactions with bromo acid chlorides. | Offers a controlled, multi-step approach to building the C32 backbone from smaller precursors. |
| Synthesis of Functionalized Analogues | Routes designed to introduce functional groups, such as hydroxyl groups, at specific positions on the acyl chain. google.com | Creates molecular tools for studying biological interactions and developing new materials. |
| Esterification | Reaction of lacceroic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form an ester. wikipedia.org | Produces derivatives like ethyl this compound, which may have different physical properties and biological activities. |
High-Throughput Screening and Omics Approaches in this compound Research
To accelerate the discovery of this compound's functions, modern high-throughput screening (HTS) and "omics" technologies are indispensable. HTS allows for the rapid testing of thousands of compounds to identify molecules that modulate this compound metabolism or to screen for biological activities of this compound itself or its synthetic analogues. nih.govthieme-connect.de This can be applied to discover new antimicrobial agents or inhibitors of specific enzymes. researchgate.net
Omics approaches provide a global snapshot of the molecular landscape of a cell or organism.
Genomics can identify genetic variants associated with altered this compound levels. sciopen.com
Transcriptomics (RNA-seq) can reveal how the expression of genes, including those for biosynthetic enzymes, changes in response to varying this compound concentrations or environmental stimuli. kosfaj.org
Proteomics can identify and quantify the proteins that are involved in this compound's synthesis, transport, and downstream signaling pathways. unimi.it
Lipidomics and Metabolomics can precisely quantify the levels of this compound and other related lipids, providing a direct readout of its metabolic status and its effect on other metabolic pathways. nih.gov
These technologies will be crucial in generating hypotheses about this compound's function and in identifying the molecular machinery that governs its biology.
Exploration of Undiscovered Biological Roles
While lacceroic acid is known to be a component of protective waxes and has been found in organisms from bacteria to plants, its specific biological roles are still largely unexplored. assignmentpoint.comnih.govmdpi.com Current research points towards functions in maintaining membrane integrity in extremophilic bacteria and potential antimicrobial properties. researchgate.net However, the full spectrum of its activities is likely much broader.
Future research will delve into more nuanced roles for this compound. Given the importance of other fatty acids in cellular processes, this compound could be involved in:
Cell Signaling: Acting as a signaling molecule itself or as a precursor to one, influencing pathways that regulate cell growth, differentiation, or stress responses. aatbio.comnih.gov
Protein Modification: Covalent attachment of this compound to proteins (acylation) could alter their function, localization, or stability, a common regulatory mechanism for other fatty acids. aatbio.com
Membrane Microdomains: The incorporation of such a long saturated fatty acid into membrane lipids, like sphingolipids or phospholipids (B1166683), could significantly influence the formation and stability of lipid rafts, affecting membrane fluidity and signaling platforms. nih.gov
Metabolic Regulation: this compound or its metabolites may act as regulators of key metabolic enzymes or transcription factors involved in lipid and energy homeostasis. nih.govmdpi.com
Investigating these potential roles will provide a more complete picture of why organisms invest the metabolic energy required to synthesize this ultra-long-chain fatty acid.
Integration of Multi-Omics Data for Systems-Level Understanding
The ultimate goal of future this compound research is to achieve a systems-level understanding of its function, which requires the integration of multiple omics datasets. frontiersin.orgnih.gov Analyzing any single omics dataset in isolation provides only a partial view. By combining genomics, transcriptomics, proteomics, and lipidomics data, researchers can construct comprehensive models of the biological networks in which this compound operates. nih.govrsc.org
This integrative multi-omics approach can reveal complex relationships that would otherwise be missed. For example, it can link a specific genetic polymorphism (genomics) to altered expression of an elongase enzyme (transcriptomics), a corresponding change in the enzyme's protein level (proteomics), and a subsequent shift in the cellular concentration of this compound (lipidomics), ultimately correlating these molecular changes with a specific phenotype or disease state. mdpi.comnih.gov Machine learning and advanced computational methods will be essential for analyzing these large, complex datasets and for building predictive models of this compound's impact on cellular physiology and pathology. nih.govmdpi.com This holistic approach will bridge the gap from genotype to phenotype, fully elucidating the role of this compound within the intricate web of life. nih.gov
Table of Mentioned Compounds
| Compound Name | Systematic Name | Other Names |
|---|---|---|
| This compound | Dotriacontanoate | - |
| Lacceroic acid | Dotriacontanoic acid | Lacceric acid |
| 1-Dotriacontanol | Dotriacontan-1-ol | Lacceryl alcohol |
| Lacceryl this compound | Dotriacyl dotriacontanoate | - |
| Ethyl this compound | Ethyl dotriacontanoate | - |
| ω-hydroxy dotriacontanoic acid | 32-hydroxydotriacontanoic acid | - |
Q & A
Q. What established methodologies are recommended for synthesizing Lacceroate, and how can researchers optimize purity and yield?
- Methodological Answer: this compound synthesis typically involves esterification or transesterification reactions. Key steps include:
- Catalyst Selection: Acidic (e.g., H₂SO₄) or enzymatic catalysts for controlled ester bond formation.
- Purification: Column chromatography or recrystallization to isolate this compound, followed by purity validation via HPLC (≥95% purity threshold) .
- Yield Optimization: Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically tested using factorial experimental design .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm ester linkage positions and stereochemistry.
- Infrared (IR) Spectroscopy: Identification of carbonyl (C=O) and hydroxyl (O-H) functional groups.
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation (±0.001 Da tolerance) .
- X-ray Crystallography: For crystalline derivatives, resolves 3D atomic arrangement .
Q. How can researchers design a reproducible protocol for this compound quantification in complex matrices (e.g., biological samples)?
- Methodological Answer:
- Extraction: Use liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) for matrix cleanup.
- Quantification: Reverse-phase HPLC with UV detection (λ = 210–240 nm) or LC-MS/MS for enhanced sensitivity.
- Calibration: Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating this compound’s stability under varying physicochemical conditions (pH, temperature, light)?
- Methodological Answer:
- Accelerated Stability Testing: Use Arrhenius equation to predict degradation kinetics at elevated temperatures (40–60°C).
- pH-Dependent Studies: Buffer solutions (pH 2–12) to assess hydrolysis rates.
- Photostability: Expose samples to UV/visible light (ICH Q1B guidelines) and monitor degradation via HPLC .
- Data Interpretation: Fit degradation data to zero/first-order kinetic models and calculate half-life (t₁/₂) .
Q. How can contradictory data on this compound’s biological activity across studies be systematically resolved?
- Methodological Answer:
- Meta-Analysis: Pool data from multiple studies (PRISMA guidelines) and assess heterogeneity via I² statistics.
- Experimental Replication: Standardize cell lines, assay protocols (e.g., MTT vs. ATP-based viability assays), and this compound concentrations (µM–mM range).
- Confounding Factors: Control for solvent effects (e.g., DMSO cytotoxicity) and batch-to-batch compound variability .
Q. What strategies are recommended for elucidating this compound’s mechanism of action in multi-target systems (e.g., enzyme inhibition vs. receptor modulation)?
- Methodological Answer:
- In Silico Docking: Molecular dynamics simulations (AutoDock, GROMACS) to predict binding affinities for target proteins.
- In Vitro Assays: Dose-response curves (IC₅₀/EC₅₀) across recombinant enzymes (e.g., lipases) and cell-based receptor assays.
- Omics Integration: Transcriptomics/proteomics to identify downstream biomarkers affected by this compound exposure .
Key Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
